Azido(dimethyl)(propan-2-yl)silane
Description
Azido(dimethyl)(propan-2-yl)silane is an organosilicon compound featuring a central silicon atom bonded to an azido group (N₃), two methyl groups (CH₃), and an isopropyl group (CH(CH₃)₂). Its molecular structure, (CH₃)₂Si(N₃)(CH₂CH(CH₃)), combines the unique electronic properties of silicon with the high-energy azido functional group. While direct references to this compound are absent in the provided evidence, its reactivity and stability can be inferred from studies on analogous azido-silanes and organic azides.
Properties
CAS No. |
110674-23-2 |
|---|---|
Molecular Formula |
C5H13N3Si |
Molecular Weight |
143.26 g/mol |
IUPAC Name |
azido-dimethyl-propan-2-ylsilane |
InChI |
InChI=1S/C5H13N3Si/c1-5(2)9(3,4)8-7-6/h5H,1-4H3 |
InChI Key |
KAVMYSIPAJXDOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C)(C)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido(dimethyl)(propan-2-yl)silane can be synthesized through a two-step process. The first step involves the preparation of the corresponding chlorosilane, which is then reacted with sodium azide to introduce the azido group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Azido(dimethyl)(propan-2-yl)silane undergoes various types of chemical reactions, including:
Substitution: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include tin hydrides, sodium azide, and various nucleophiles. Reaction conditions often involve the use of inert atmospheres, anhydrous solvents, and controlled temperatures to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include amines, substituted silanes, and triazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Azido(dimethyl)(propan-2-yl)silane has several scientific research applications:
Mechanism of Action
The mechanism of action of azido(dimethyl)(propan-2-yl)silane involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process that is widely used in click chemistry . Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Azido(dimethyl)(propan-2-yl)silane, we compare it structurally and functionally with related azides:
Structural and Electronic Comparisons
Reactivity in Click Chemistry
- This compound : The electron-donating silicon may accelerate copper-catalyzed azide-alkyne cycloaddition (CuAAC) by polarizing the azide group. However, steric hindrance from the isopropyl group could reduce reaction rates compared to linear azides .
- Phenyl Azide : Resonance stabilization slows reactivity in CuAAC but improves regioselectivity in thermal cycloadditions .
- 2-Azido-2-methylpropane : Steric bulk impedes alkyne approach, requiring elevated temperatures for efficient reactions .
Thermal Stability and Decomposition
- Silane-Based Azides: Decomposition likely generates silyl nitrenes (Si=N), which are more electrophilic than carbon-centered nitrenes. This property is exploited in gold-catalyzed cyclizations (e.g., forming indoloquinolines via α-imino gold-carbene intermediates) .
- Organic Azides (e.g., α-Azido Ketones) : Decompose via Schmidt-like reactions to form imines or nitriles, releasing N₂ gas. Polar solvents (e.g., DMSO) stabilize azides by solvating charges .
- Branched Alkyl Azides : Less stable than aromatic analogs; decomposition pathways favor Hofmann elimination or nitrene insertion .
Solubility and Solvent Effects
- This compound: Hydrophobic silicon and isopropyl groups reduce solubility in polar solvents, limiting applications in aqueous click chemistry. Compatible with nonpolar solvents (e.g., THF, hexane) .
- 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane: High polarity from ether chains enables use in water or ethanol, ideal for bioconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
